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molecular formula C11H14FIO B8675372 1-Tert-butyl-2-fluoro-5-iodo-4-methoxybenzene

1-Tert-butyl-2-fluoro-5-iodo-4-methoxybenzene

Cat. No. B8675372
M. Wt: 308.13 g/mol
InChI Key: DOJYXHVKTXPRSJ-UHFFFAOYSA-N
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Patent
US07910592B2

Procedure details

Iodine (1.24 g, 4.90 mmol) and silver sulfate (1.53 g, 4.90 mmol) were added successively to a stirred solution of 1-tert-butyl-2-fluoro-4-methoxybenzene and 3-fluororanisole (0.755 g, 4.90 mmol) in EtOH (38.3 mL) at room temperature under N2. The mixture was stirred at room temperature for 4 h, then filtered through a plug of Celite. The mixture was partitioned between 50% saturated Na2SO3 and Et2O. The aqueous layer was separated and extracted with Et2O (×2). The combined organic extracts were washed with brine, dried (MgSO4) and concentrated in vacuo to remove volatile byproducts and afford 1-tert-butyl-2-fluoro-5-iodo-4-methoxybenzene. Rf=0.34 (100% hexanes). 1H NMR (600 MHz, CDCl3): δ 7.63 (d, J=9.0 Hz, 1H); 6.53 (d, J=13.8 Hz, 1H); 3.84 (s, 3H); 1.33 (s, 9H).
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
1-tert-butyl-2-fluoro-4-methoxybenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
38.3 mL
Type
solvent
Reaction Step One
Quantity
1.53 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1]I.[C:3]([C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][C:8]=1[F:15])([CH3:6])([CH3:5])[CH3:4]>CCO.S([O-])([O-])(=O)=O.[Ag+2]>[C:3]([C:7]1[CH:12]=[C:11]([I:1])[C:10]([O:13][CH3:14])=[CH:9][C:8]=1[F:15])([CH3:6])([CH3:4])[CH3:5] |f:3.4|

Inputs

Step One
Name
Quantity
1.24 g
Type
reactant
Smiles
II
Name
1-tert-butyl-2-fluoro-4-methoxybenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=C(C=C1)OC)F
Name
Quantity
38.3 mL
Type
solvent
Smiles
CCO
Name
Quantity
1.53 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ag+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a plug of Celite
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between 50% saturated Na2SO3 and Et2O
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (×2)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove volatile byproducts

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=C(C(=C1)I)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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